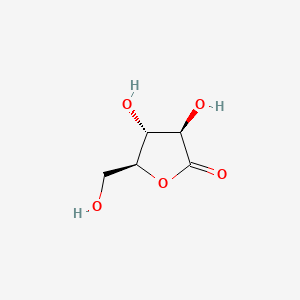

L-Arabinono-1,4-lactone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-YVZJFKFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313501 | |

| Record name | L-Arabinono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51532-86-6 | |

| Record name | L-Arabinono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51532-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arabino-1,4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051532866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways Involving L Arabinono 1,4 Lactone

Biosynthesis of L-Arabinono-1,4-lactone from L-Arabinose

The primary route for the biological synthesis of this compound involves the oxidation of the monosaccharide L-arabinose. This conversion is a critical step in the catabolism of L-arabinose in various microorganisms.

Enzymatic Conversion of L-Arabinose to L-Arabinonic Acid and Subsequent Lactonization

The biosynthesis is initiated by the direct enzymatic oxidation of L-arabinose. This reaction is catalyzed by a class of enzymes known as L-arabinose dehydrogenases. wikipedia.org The immediate product of this oxidation is this compound. wikipedia.orgcreative-enzymes.com This lactone exists in equilibrium with its hydrolyzed, open-chain form, L-arabinonic acid. While the lactone is the stable product detected from the enzymatic reaction, it can slowly hydrolyze to L-arabinonate at neutral pH. researchgate.net In some organisms, an enzyme named L-arabinolactonase may be involved in the hydrolysis of the lactone to L-arabonate as part of a larger metabolic pathway. semanticscholar.org

Role of L-Arabinose Dehydrogenases in this compound Precursor Formation

L-arabinose dehydrogenases are oxidoreductases that catalyze the conversion of L-arabinose into this compound. wikipedia.org These enzymes utilize either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as an electron acceptor. researchgate.netuniprot.org The reaction can be summarized as:

L-arabinose + NAD(P)⁺ ⇌ this compound + NAD(P)H + H⁺ wikipedia.orgcreative-enzymes.comuniprot.org

Different forms of this enzyme exist, such as L-arabinose 1-dehydrogenase (EC 1.1.1.46) and L-arabinose 1-dehydrogenase (NAD(P)+) (EC 1.1.1.376). wikipedia.orguniprot.org The enzyme from the bacterium Azospirillum brasilense shows a preference for NADP+ over NAD+ and demonstrates high catalytic efficiency for L-arabinose. uniprot.org Research has detailed the kinetic properties of this specific enzyme, highlighting its affinity for various substrates.

| Substrate | Cofactor | KM (mM) |

|---|---|---|

| L-arabinose | NAD⁺ | 1.41 |

| L-arabinose | NADP⁺ | 0.255 |

| D-galactose | NAD⁺ | 1.49 |

| D-galactose | NADP⁺ | 0.109 |

| NAD⁺ | - | 0.053 |

| NADP⁺ | - | 0.0095 |

Role of this compound as an Intermediate

This compound and its related metabolic pathway are noted for their participation in ascorbate (B8700270) and aldarate metabolism. wikipedia.orgcreative-enzymes.com Its role is particularly evident when viewed in the broader context of vitamin C biosynthesis across different kingdoms of life.

Precursor in Ascorbate (Vitamin C) Biosynthesis Pathways

While not a direct intermediate in the primary plant ascorbate synthesis pathway, the metabolic pathway involving this compound is analogous to pathways that produce ascorbate or its analogs in other organisms. nih.gov For instance, yeast synthesizes D-erythroascorbate, a C5 analog of ascorbate, from D-arabinose via D-arabinono-1,4-lactone, highlighting the role of arabinono-lactones in the synthesis of vitamin C-like molecules. nih.govuniprot.org

In higher plants, L-ascorbic acid biosynthesis is a complex network with at least four identified pathways. oup.com The most prominent and well-established is the D-mannose/L-galactose pathway (also known as the Smirnoff-Wheeler pathway). biorxiv.org This pathway proceeds from D-mannose-1-phosphate to L-galactose and subsequently to L-galactono-1,4-lactone. nih.govbiorxiv.org This final intermediate is then oxidized to L-ascorbate by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase. nih.govbiorxiv.org

Alternative pathways also exist, including routes starting from D-galacturonate, L-gulose, and myo-inositol. oup.comnih.gov These pathways converge on one of two immediate precursors to ascorbate: L-galactono-1,4-lactone or L-gulono-1,4-lactone. nih.gov The L-gulose and myo-inositol pathways both lead to the formation of L-gulono-1,4-lactone, which is then oxidized by L-gulono-1,4-lactone oxidase to form ascorbate. oup.comnih.gov The D-galacturonate pathway, first identified in strawberries, involves the reduction of D-galacturonic acid to L-galactonic acid, which then forms L-galactono-1,4-lactone, sharing the final step with the L-galactose pathway. oup.com this compound is not a direct intermediate in any of these four major plant pathways.

The biosynthesis of ascorbate in different organisms hinges on the oxidation of specific aldonolactones. This compound is a C5 lactone, whereas L-galactono-1,4-lactone and L-gulono-1,4-lactone are C6 lactones, and they serve as the key precursors to C6 ascorbate (L-ascorbic acid).

L-Galactono-1,4-lactone is the primary and immediate precursor in the main plant ascorbate biosynthesis pathway. nih.govbiorxiv.org The enzyme responsible for its conversion, L-galactono-1,4-lactone dehydrogenase (GLDH), is highly specific for this substrate. nih.gov

L-Gulono-1,4-lactone is the direct precursor to ascorbate in the animal pathway and also features in alternative plant pathways. nih.govoup.com The enzyme L-gulono-1,4-lactone oxidase (GULO), which is mutated in humans, catalyzes this final step. nih.govoup.com Unlike plant GLDH, animal GULO can sometimes exhibit broader substrate specificity, acting on L-galactono-1,4-lactone as well. nih.govresearchgate.net

The distinct roles and specificities of the enzymes that act upon these lactones underscore the evolutionary divergence of ascorbate biosynthesis pathways. While this compound's direct role is in a C5 pathway, its structural and functional similarity to the C6 precursors provides a valuable model for understanding the enzymatic oxidation of aldonolactones in vitamin C synthesis.

Precursor in D-Erythroascorbic Acid Biosynthesis (e.g., in Saccharomyces cerevisiae, Candida albicans)

The direct role of this compound as a precursor in the biosynthesis of D-erythroascorbic acid in yeasts like Saccharomyces cerevisiae and Candida albicans is not supported by current scientific literature. The established biosynthetic pathway for D-erythroascorbic acid in these organisms involves the D-isomer, D-arabinono-1,4-lactone, as the immediate precursor. nih.govnih.govnih.gov The final step in this pathway is catalyzed by the enzyme D-arabinono-1,4-lactone oxidase, which oxidizes D-arabinono-1,4-lactone to D-erythroascorbic acid. nih.govnih.govuniprot.orguniprot.org

However, research on D-arabinono-1,4-lactone oxidase from Candida albicans has shown that this compound can act as a competitive inhibitor of this enzyme. nih.gov This suggests an interaction between the L-isomer and the active site of the enzyme, even though it does not serve as a substrate for the synthesis of D-erythroascorbic acid.

Enzymatic Role in D-Erythroascorbic Acid Biosynthesis

| Organism | Enzyme | Substrate | Product | Role of this compound |

|---|---|---|---|---|

| Saccharomyces cerevisiae | D-arabinono-1,4-lactone oxidase | D-arabinono-1,4-lactone | D-erythroascorbic acid | Not a direct precursor |

| Candida albicans | D-arabinono-1,4-lactone oxidase | D-arabinono-1,4-lactone | D-erythroascorbic acid | Competitive inhibitor nih.gov |

Involvement in Microbial Carbohydrate Metabolism (e.g., in Leishmania donovani, Gluconobacter oxydans)

The involvement of this compound in the carbohydrate metabolism of various microbes is an area of ongoing research.

In the protozoan parasite Leishmania donovani, the biosynthesis of ascorbate (vitamin C) involves an enzyme characterized as an arabinonolactone oxidase. nih.govresearchgate.net However, this enzyme utilizes D-arabinono-γ-lactone as its substrate. nih.govresearchgate.net Studies on null mutants of this enzyme in L. donovani have shown reduced ascorbate levels and impaired infectivity, highlighting the importance of this pathway for the parasite. nih.gov There is currently no direct evidence to suggest the involvement of this compound in the carbohydrate metabolism of Leishmania donovani.

In contrast, the acetic acid bacterium Gluconobacter oxydans has been shown to be capable of metabolizing L-arabinose and producing this compound. fz-juelich.deresearchgate.net This bacterium possesses a membrane-bound glucose dehydrogenase that can oxidize L-arabinose in the periplasm, leading to the formation of L-arabinonic acid and its lactone form, L-arabino-1,4-lactone. fz-juelich.deresearchgate.net This metabolic capability makes G. oxydans a potential candidate for the biotechnological production of L-arabinonic acid and its derivatives. fz-juelich.deresearchgate.net

Metabolic Involvement of Arabinono-1,4-lactone (B78915) Isomers in Microorganisms

| Organism | Metabolic Process | Isomer Involved | Enzyme/Pathway | Product |

|---|---|---|---|---|

| Leishmania donovani | Ascorbate Biosynthesis | D-arabinono-γ-lactone | Arabinonolactone oxidase nih.govresearchgate.net | Ascorbate nih.gov |

| Gluconobacter oxydans | L-arabinose catabolism | This compound | Membrane-bound glucose dehydrogenase fz-juelich.deresearchgate.net | L-arabinonic acid and L-arabino-1,4-lactone fz-juelich.deresearchgate.net |

Enzymology and Reaction Mechanisms Associated with L Arabinono 1,4 Lactone

Aldonolactone Oxidoreductases and Dehydrogenases Acting on L-Arabinono-1,4-lactone

Aldonolactone oxidoreductases are a group of flavin-dependent enzymes that catalyze the final step in the biosynthesis of L-ascorbic acid (vitamin C) and its various analogues. researchgate.netresearchgate.net The primary enzyme associated with the arabinonolactone structure is D-arabinono-1,4-lactone oxidase (ALO). researchgate.netgenome.jp This enzyme specifically acts on the D-enantiomer, D-arabinono-1,4-lactone, to produce D-erythroascorbic acid, a five-carbon analogue of vitamin C found in fungi like Saccharomyces cerevisiae and Candida albicans. researchgate.netyeastgenome.orgnih.gov

Notably, this compound does not serve as a substrate for D-arabinono-1,4-lactone oxidase. genome.jp Instead, research on ALO from Candida albicans has demonstrated that this compound acts as a competitive inhibitor of the enzyme. nih.gov This inhibitory role underscores the high stereospecificity of the enzyme's active site, which can bind the L-enantiomer but cannot catalyze its oxidation.

D-arabinono-1,4-lactone oxidase (EC 1.1.3.37) is a key enzyme in the D-erythroascorbic acid biosynthesis pathway in yeasts. uniprot.orgyeastgenome.org It is typically located in the mitochondria of fungal cells. researchgate.netyeastgenome.orgnih.gov The enzyme catalyzes the oxidation of D-arabinono-1,4-lactone to dehydro-D-arabinono-1,4-lactone, using molecular oxygen as an electron acceptor. genome.jpyeastgenome.org

Despite its specificity for the D-enantiomer of arabinono-1,4-lactone (B78915), ALO exhibits considerable substrate promiscuity, a characteristic often referred to as being "sufficiently promiscuous". yeastgenome.org The enzyme from C. albicans can oxidize other aldonolactones, including L-galactono-1,4-lactone, L-gulono-1,4-lactone, and L-xylono-1,4-lactone. genome.jpnih.govuniprot.org This ability to act on various lactones highlights its evolutionary relationship with other aldonolactone oxidoreductases involved in vitamin C synthesis in different organisms. wikipedia.org For instance, ALO from the protozoan parasite Trypanosoma brucei can utilize both D-arabinono-γ-lactone and L-galactono-γ-lactone as substrates but shows no significant activity with L-gulono-γ-lactone, the preferred substrate for the mammalian equivalent enzyme. pnas.org

| Substrate | Activity with Candida albicans ALO nih.govuniprot.org | Activity with Trypanosoma brucei ALO pnas.org |

|---|---|---|

| D-arabinono-1,4-lactone | Active (Primary Substrate) | Active (Higher Affinity) |

| L-galactono-1,4-lactone | Active | Active (Lower Affinity) |

| L-gulono-1,4-lactone | Active | No Significant Activity |

| L-xylono-1,4-lactone | Active | Not Reported |

| This compound | Inactive (Competitive Inhibitor) | Not Reported |

Kinetic studies of D-arabinono-1,4-lactone oxidase reveal characteristics typical of Michaelis-Menten kinetics. pnas.org For the enzyme isolated from C. albicans, the apparent Michaelis constant (Km) for its primary substrate, D-arabinono-1,4-lactone, was determined to be 44.1 mM. nih.gov In comparison, studies on the recombinant ALO from Trypanosoma brucei (TbALO) showed a higher affinity for D-arabinono-γ-lactone compared to L-galactono-γ-lactone, as indicated by a lower Km value for the former. pnas.org The enzyme from a related parasite, Trypanosoma cruzi (TcGAL), which also processes these substrates, is significantly more active than TbALO. portlandpress.com

| Enzyme (Source) | Substrate | Apparent Km | Reference |

|---|---|---|---|

| D-arabinono-1,4-lactone oxidase (ALO) | D-arabinono-1,4-lactone | 44.1 mM | nih.gov |

| Trypanosoma brucei ALO (TbALO) | D-arabinono-γ-lactone | Lower than for L-galactono-γ-lactone | pnas.org |

| Trypanosoma cruzi galactonolactone (B1212098) oxidase (TcGAL) | D-arabinono-γ-lactone | Kinetic constants calculated | portlandpress.com |

D-arabinono-1,4-lactone oxidase is a flavoprotein, requiring flavin adenine (B156593) dinucleotide (FAD) as a cofactor for its catalytic activity. genome.jpnih.gov This enzyme belongs to the broader vanillyl-alcohol oxidase (VAO) family, members of which typically feature a conserved N-terminal FAD-binding domain. researchgate.netnih.govresearchgate.net In many aldonolactone oxidoreductases, including ALO, the FAD cofactor is covalently attached to the protein. researchgate.netebi.ac.ukunl.edu For the C. albicans enzyme, analysis revealed a typical fluorescence spectrum for a flavoprotein, and the flavin moiety could not be detached by boiling or treatment with SDS, confirming its covalent linkage. nih.gov This covalent bond often involves a histidine residue within a conserved C-terminal motif. nih.govmdpi.com

The function and properties of ALO are best understood in comparison to other key enzymes in vitamin C biosynthesis pathways: L-gulono-1,4-lactone oxidase (GULO), the terminal enzyme in animals, and L-galactono-1,4-lactone dehydrogenase (GalDH), its counterpart in plants. nih.govresearchgate.net All three enzymes belong to the same aldonolactone oxidoreductase family and share a common ancestor, but have evolved distinct specificities and mechanisms to suit the metabolic needs of their respective organisms. researchgate.netresearchgate.net

Structurally, ALO, GULO, and GalDH share a characteristic two-domain fold from the VAO family, which includes an N-terminal FAD-binding domain and a C-terminal substrate-binding "cap" domain. researchgate.netnih.govmdpi.com However, significant divergences exist.

Mechanistically, the most critical distinction lies in their substrate stereoselectivity and their reactivity with electron acceptors. researchgate.net ALO and GULO act on substrates with an R-configuration at the C3 carbon (D-arabinono-1,4-lactone and L-gulono-1,4-lactone, respectively). researchgate.net In contrast, GalDH acts on the S-enantiomer, L-galactono-1,4-lactone. researchgate.net

Furthermore, ALO and GULO are true oxidases, using molecular oxygen as the final electron acceptor and producing hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net GalDH, on the other hand, is a dehydrogenase that reacts poorly with oxygen and is believed to use cytochrome c as its natural oxidant in the mitochondrial respiratory chain. researchgate.netresearchgate.net This fundamental difference in reactivity is thought to be controlled by a single amino acid residue interacting with the flavin cofactor. researchgate.net Another key difference is that FAD is covalently bound in GULO and ALO, but non-covalently bound in GalDH. researchgate.net

| Feature | D-Arabinono-1,4-lactone Oxidase (ALO) | L-Gulono-1,4-lactone Oxidase (GULO) | L-Galactono-1,4-lactone Dehydrogenase (GalDH) |

|---|---|---|---|

| Organism | Fungi, Protozoa researchgate.netpnas.org | Animals frontiersin.org | Plants nih.gov |

| Primary Substrate | D-arabinono-1,4-lactone genome.jp | L-gulono-1,4-lactone researchgate.net | L-galactono-1,4-lactone researchgate.net |

| Product | D-erythroascorbic acid (via dehydro-D-arabinono-1,4-lactone) uniprot.org | L-ascorbic acid frontiersin.org | L-ascorbic acid nih.gov |

| Enzyme Class | Oxidase researchgate.netresearchgate.net | Oxidase researchgate.net | Dehydrogenase researchgate.netresearchgate.net |

| Electron Acceptor | O₂ researchgate.netgenome.jp | O₂ researchgate.net | Cytochrome c researchgate.netresearchgate.net |

| FAD Cofactor Binding | Covalent researchgate.netresearchgate.netnih.gov | Covalent researchgate.net | Non-covalent researchgate.net |

| Subcellular Location | Mitochondria (Fungi), Glycosome (Protozoa) nih.govmdpi.com | Endoplasmic Reticulum nih.gov | Mitochondria nih.gov |

Comparative Analysis of Related Aldonolactone Oxidases (e.g., L-Gulono-1,4-lactone Oxidase, L-Galactono-1,4-lactone Dehydrogenase)

Evolutionary Adaptation of Aldonolactone Oxidoreductases

Aldonolactone oxidoreductases represent a diverse family of flavin-dependent enzymes crucial for the final step in the biosynthesis of L-ascorbic acid (vitamin C) and its various analogs across different kingdoms of life. researchgate.netresearchgate.net These enzymes have adapted throughout evolution, utilizing different substrates available in various organisms while maintaining their core function of producing vital antioxidants. researchgate.net They are part of the vanillyl-alcohol oxidase (VAO) family, characterized by a conserved N-terminal FAD-binding domain and a variable C-terminal domain that dictates substrate specificity. researchgate.net

The evolutionary divergence is evident in the substrate preferences of these enzymes in different organisms:

Animals: L-gulono-1,4-lactone oxidase (GULO) catalyzes the oxidation of L-gulono-1,4-lactone to L-ascorbic acid. researchgate.netnih.gov

Plants: L-galactono-1,4-lactone dehydrogenase (GALDH) converts L-galactono-1,4-lactone to L-ascorbic acid. nih.gov

Fungi/Yeast: D-arabinono-1,4-lactone oxidase (ALO) is responsible for oxidizing D-arabinono-1,4-lactone to D-erythroascorbic acid, an analog of vitamin C. researchgate.netresearchgate.netnih.gov

While the direct substrate for the fungal enzyme is the D-stereoisomer, the study of these enzymes provides insight into their evolutionary relationships and substrate specificities. For instance, the aldonolactone oxidase from the protozoan parasite Trypanosoma brucei (TbALO) demonstrates broad substrate specificity, a trait that may reflect its evolutionary position. TbALO can utilize both D-arabinono-γ-lactone (a fungal substrate) and L-galactono-γ-lactone (a plant substrate), but it shows no significant activity with L-gulono-γ-lactone, the substrate used by mammalian enzymes. pnas.org This suggests an adaptation to metabolize precursors available in its environment, which differs from that of animals. pnas.org The functional similarities of bacterial L-Gulono-1,4-lactone Dehydrogenases (GUDH) to animal GULO and fungi ALO proteins, rather than to plant GALDH, further highlight the complex evolutionary history of these pathways. nih.gov

| Enzyme Family Member | Typical Organism | Primary Substrate | Product | Relevance to Arabinono-1,4-lactone |

|---|---|---|---|---|

| L-gulono-1,4-lactone oxidase (GULO) | Animals | L-gulono-1,4-lactone | L-ascorbic acid | Represents a distinct evolutionary branch; generally does not act on arabinono-lactone substrates. pnas.org |

| D-arabinono-1,4-lactone oxidase (ALO) | Yeast (e.g., Saccharomyces cerevisiae, Candida albicans) | D-arabinono-1,4-lactone | D-erythroascorbic acid | Acts on the D-stereoisomer of arabinono-1,4-lactone. researchgate.netresearchgate.net |

| L-galactono-1,4-lactone dehydrogenase (GALDH) | Plants | L-galactono-1,4-lactone | L-ascorbic acid | Represents a separate plant lineage of the enzyme family. nih.gov |

| Trypanosoma brucei Aldonolactone Oxidase (TbALO) | Protozoa (Trypanosoma brucei) | D-arabinono-γ-lactone, L-galactono-γ-lactone | Ascorbate (B8700270)/Erythroascorbate | Shows broad specificity, acting on fungal-type substrates but not mammalian ones, indicating evolutionary adaptation. pnas.org |

Other Enzymatic Transformations Involving this compound

Hydrolysis Reactions of this compound

The primary hydrolysis reaction involving this compound is its conversion to L-arabinonate. This reaction is catalyzed by the enzyme L-arabinonolactonase (EC 3.1.1.15). qmul.ac.uk Research on the bacterium Pseudomonas saccharophila first identified this enzyme as part of the metabolic pathway for L-arabinose oxidation. qmul.ac.ukgenome.jp The systematic name for this enzyme is this compound lactonohydrolase. qmul.ac.uk

The reaction is as follows: this compound + H₂O → L-arabinonate qmul.ac.ukgenome.jp

While L-arabinonolactonase is specific for this compound, other lactonases have been discovered with broader substrate specificities that include related sugar lactones. For example, a novel lactonase from Mycoplasma synoviae (MS53_0025) and its ortholog from Mycoplasma agalactiae (MAG_6390) were found to catalyze the hydrolysis of the phosphorylated form, L-arabino-1,4-lactone-5-phosphate. ebi.ac.uk Similarly, an enzyme from Burkholderia multivorans (BmulJ_04915), identified as an L-fucono-1,5-lactonase, also exhibits hydrolytic activity towards other sugar lactones, including the stereoisomer D-arabinono-1,4-lactone. nih.govqmul.ac.uk

| Enzyme | EC Number | Source Organism | Substrate | Kinetic Parameters (kcat/Km) |

|---|---|---|---|---|

| L-arabinonolactonase | 3.1.1.15 | Pseudomonas saccharophila | This compound | Data not specified in sources. |

| Lactonase (MS53_0025) | N/A | Mycoplasma synoviae | L-arabino-1,4-lactone-5-phosphate | 1.3 x 10⁴ M⁻¹s⁻¹ ebi.ac.uk |

| Lactonase (MAG_6390) | N/A | Mycoplasma agalactiae | L-arabino-1,4-lactone-5-phosphate | 2.2 x 10⁴ M⁻¹s⁻¹ ebi.ac.uk |

| L-fucono-1,5-lactonase (BmulJ_04915) | 3.1.1.120 | Burkholderia multivorans | D-arabinono-1,4-lactone | Data specified, but for D-isomer. nih.govqmul.ac.uk |

Oxidation Reactions of this compound

The formation of this compound is an oxidation reaction that is a key step in the degradation pathway of L-arabinose in certain microorganisms. expasy.org This conversion is catalyzed by L-arabinose 1-dehydrogenase enzymes, which utilize either NAD+ or NADP+ as an electron acceptor.

The generalized reaction is: L-arabinose + NAD(P)⁺ → this compound + NAD(P)H + H⁺ genome.jpexpasy.orguniprot.org

Specific enzymes have been identified and characterized in various bacteria. In Pseudomonas saccharophila, the enzyme L-arabinose 1-dehydrogenase (EC 1.1.1.46) was found to catalyze this oxidation using NAD+. genome.jpenzyme-database.org A distinct enzyme, L-arabinose 1-dehydrogenase [NAD(P)+] (EC 1.1.1.376), has been characterized from the bacterium Azospirillum brasilense and the archaeon Haloferax volcanii. expasy.org The enzyme from A. brasilense is part of the L-arabinose degradation pathway and can use both NADP+ and NAD+ as cofactors, though it shows a preference for NADP+. expasy.orguniprot.org

| Enzyme | EC Number | Source Organism | Reaction Catalyzed | Cofactor |

|---|---|---|---|---|

| L-arabinose 1-dehydrogenase | 1.1.1.46 | Pseudomonas saccharophila | L-arabinose → this compound | NAD⁺ genome.jpenzyme-database.org |

| L-arabinose 1-dehydrogenase [NAD(P)⁺] | 1.1.1.376 | Azospirillum brasilense | α-L-arabinopyranose → this compound | NADP⁺ (preferred), NAD⁺ expasy.orguniprot.org |

| L-arabinose 1-dehydrogenase [NAD(P)⁺] | 1.1.1.376 | Haloferax volcanii | α-L-arabinopyranose → this compound | NADP⁺ (preferred), NAD⁺ expasy.org |

Chemical Synthesis and Derivations of L Arabinono 1,4 Lactone

Conventional Synthetic Routes to L-Arabinono-1,4-lactone

The primary conventional route to this compound involves the intramolecular esterification of its corresponding open-chain carboxylic acid, L-arabinonic acid.

Chemical Lactonization of L-Arabinonic Acid

The formation of this compound from L-arabinonic acid is an equilibrium-driven process. In aqueous solutions, L-arabinonic acid exists in equilibrium with its two lactone forms: the five-membered γ-lactone (1,4-lactone) and the six-membered δ-lactone (1,5-lactone). The 1,4-lactone is generally the thermodynamically more stable form.

The lactonization process can be influenced by several factors. Acidic conditions typically favor the formation of the lactone ring. The reaction is often carried out by heating an aqueous solution of L-arabinonic acid, which can be prepared by the oxidation of L-arabinose. The equilibrium between the acid and its lactones can be shifted towards the desired 1,4-lactone by removing water from the reaction mixture.

Aqueous solutions of arabinonic acid in equilibrium with their corresponding arabinonolactones can be hydrogenated, for instance, using ruthenium catalysts. researchgate.net

Stereoselective Synthesis Methodologies

While the lactonization of L-arabinonic acid is a common method, stereoselective syntheses are crucial for obtaining enantiomerically pure this compound, especially for applications where chirality is critical. These methods often start from readily available chiral precursors.

One approach involves the use of biocatalysis. For example, transketolase variants have been utilized in the stereoselective synthesis of related sugar derivatives, highlighting the potential of enzymatic methods for the synthesis of specific stereoisomers. rsc.org

Synthesis of this compound Derivatives

The functional groups on the this compound ring can be modified to create a variety of derivatives with specific properties and applications.

Deoxy-L-Arabinono-1,4-lactone Synthesis (e.g., 5-Deoxy-D-arabinono-1,4-lactone as Chiral Intermediate)

Deoxy derivatives of arabinono-1,4-lactone (B78915) are of significant interest. For instance, 5-Deoxy-L-arabonic acid 1,4-lactone is a phytochemical found in some plants. biosynth.com The synthesis of its enantiomer, 5-Deoxy-D-arabinono-1,4-lactone, has been achieved through a multi-step process starting from D-glucal triacetate. oup.comoup.com This synthesis involves a RuO4-catalyzed oxidative cleavage followed by hydrolysis and an acidic work-up. oup.comoup.com Although 5-deoxy-L-arabino-γ-lactone is readily accessible from L-rhamnose, the synthesis of its D-enantiomer is more challenging due to the limited availability of 6-deoxy-D-mannose. oup.com

This chiral γ-lactone serves as a versatile building block in the total synthesis of natural products, such as the Lauraceae lactones. oup.com

Functionalization and Modification of this compound for Specific Applications

The hydroxyl groups of this compound provide sites for further functionalization. These modifications can alter the molecule's physical and chemical properties, tailoring it for specific applications. For example, selective protection and deprotection of the hydroxyl groups allow for regioselective reactions at other positions.

The lactone ring itself can also be modified. Ring-opening polymerization of lactones is a well-established method for producing polyesters, and similar strategies could potentially be applied to this compound to create novel biodegradable polymers.

This compound as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound makes it an invaluable chiral building block in the enantioselective synthesis of complex organic molecules. sigmaaldrich.commagtech.com.cn Its stereocenters can be transferred to the target molecule, ensuring the correct stereochemistry.

Selectively activated aldonolactones, including derivatives of this compound, are powerful intermediates for synthesizing optically pure and highly functionalized organic compounds. researchgate.net For instance, they can be used in the synthesis of iminosugars and other biologically active compounds. researchgate.net The ability to transform the lactone and its derivatives into a variety of other functional groups underscores its versatility as a starting material in organic synthesis.

Applications in Natural Product Synthesis

The defined stereochemistry of this compound makes it an attractive starting material for the total synthesis of natural products and their analogues. Its structure is particularly well-suited for the synthesis of antiviral nucleosides, which are a critical class of therapeutic agents. Current time information in Bangalore, IN.researchgate.net

This compound and its derivatives serve as key intermediates in the synthesis of antiviral compounds, including those active against human cytomegalovirus. molaid.com For example, protected versions of the lactone are used to construct the modified sugar moiety of nucleoside analogues. googleapis.com The synthesis of the broad-spectrum antiviral drug Remdesivir, while utilizing a D-ribono-1,4-lactone precursor, exemplifies the general strategy of using these lactones to build complex ribose mimics. acs.org The chiral backbone of the lactone is used to install the correct stereochemistry in the final drug molecule. acs.org Derivatives such as 2-C-methyl-l-lyxono-1,4-lactone, a stereoisomer of a methylated L-arabinono-lactone, are also considered valuable precursors for antiviral agents. researchgate.net

Furthermore, derivatives of arabinono-1,4-lactones are employed in the synthesis of other classes of natural products. The enantiomeric 5-deoxy-D-arabinono-1,4-lactone was developed as a versatile intermediate for the synthesis of Lauraceae lactones, a family of naturally occurring γ-lactones. oup.com This highlights the potential of the corresponding L-enantiomer, derived from L-rhamnose, for accessing the opposite stereochemical series of these natural products. oup.com The butenolide (α,β-unsaturated γ-lactone) structural motif, found in many bioactive natural products like linderalactone (B1675478) and (-)-incrustoporin, can also be synthesized from sugar-derived lactones, demonstrating another potential application pathway. nih.gov

| Target Molecule Class | Lactone Precursor Example | Significance | Reference |

| Antiviral Nucleosides | 5-O-tert-butyldiphenylsilyl-L-arabinono-1,4-lactone | Provides the chiral sugar backbone for nucleoside analogues. | molaid.com |

| Lauraceae Lactones | 5-deoxy-L-arabino-γ-lactone (from L-rhamnose) | Serves as a chiral building block for a family of natural lactones. | oup.com |

| Butenolides | General sugar-derived lactones | Precursors to a common bioactive structural motif. | nih.gov |

Utility in Asymmetric Synthesis

The core value of this compound in synthesis lies in its role as a "chiral pool" starting material. mdpi.comnumberanalytics.com Chiral pool synthesis is a strategy that uses readily available, enantiomerically pure natural products, such as carbohydrates, to build complex chiral molecules. numberanalytics.com This approach avoids the need for creating chirality from achiral precursors, which often requires complex and costly asymmetric catalysts or chiral resolving agents. scripps.edu

This compound is derived from the natural sugar L-arabinose, and as such, its stereocenters are fixed in a specific, known configuration. scripps.edu Chemists can leverage this pre-existing chirality to control the stereochemical outcome of a synthetic sequence. The lactone's rigid furanose-like structure provides a predictable scaffold for stereoselective reactions, where reagents will approach from the less sterically hindered face, leading to a high degree of stereocontrol in the products.

Biotechnological Production and Industrial Applications of L Arabinono 1,4 Lactone

Microbial Production of L-Arabinono-1,4-lactone and its Precursors

The direct production of this compound and its parent acid, L-arabinonic acid, from renewable feedstocks is a key area of research. This involves harnessing the metabolic capabilities of both natural and genetically engineered microorganisms.

The targeted genetic modification of industrial microorganisms is a primary strategy to improve the efficiency and yield of this compound production.

Gluconobacter oxydans : This acetic acid bacterium is notable for its incomplete oxidation of various carbohydrates. fz-juelich.de The strain G. oxydans 621H has been shown to oxidize L-arabinose in its periplasm, yielding both L-arabinonic acid and its cyclized form, this compound. researchgate.net The key enzyme in this biotransformation is the membrane-bound glucose dehydrogenase (GdhM). researchgate.net Research into enhancing production has focused on engineering this pathway. For instance, constitutive overexpression of the gdhM gene in G. oxydans led to higher biomass-specific production, although it did not increase the final product titers and resulted in reduced biomass formation. researchgate.net Furthermore, the development of tunable L-arabinose-inducible expression systems (such as the AraC-PBAD system from E. coli) for G. oxydans represents a significant advancement, allowing for controlled gene expression and metabolic engineering of this organism. fz-juelich.deresearchgate.net

Escherichia coli : While not a natural producer of this compound, E. coli is a versatile host for producing its derivatives. It has been successfully engineered to synthesize L-ascorbic acid (vitamin C) and D-erythroascorbic acid. nih.govnih.gov This is achieved by heterologously expressing the gene for D-arabinono-1,4-lactone oxidase (ALO) from the yeast Saccharomyces cerevisiae. nih.govnih.govasm.org The engineered E. coli can then convert supplemented lactone precursors, such as L-galactono-1,4-lactone and D-arabinono-1,4-lactone, into L-ascorbic acid and D-erythroascorbic acid, respectively. nih.govebi.ac.uk

Table 1: Examples of Engineered Microorganisms for Lactone Production and Conversion

| Microorganism | Genetic Modification | Substrate | Product(s) | Reference |

|---|---|---|---|---|

| Gluconobacter oxydans 621H | Wild-type | L-Arabinose | L-Arabinonic acid, this compound | researchgate.net |

| Gluconobacter oxydans 621H | Overexpression of gdhM | L-Arabinose | L-Arabinonic acid, this compound | researchgate.net |

| Escherichia coli | Expression of S. cerevisiae ALO1 gene | D-Arabinono-1,4-lactone | D-Erythroascorbic acid | nih.govebi.ac.uk |

| Escherichia coli | Expression of S. cerevisiae ALO1 gene | L-Galactono-1,4-lactone | L-Ascorbic acid | nih.govebi.ac.ukasm.org |

The transition from laboratory-scale experiments to industrial production requires robust bioreactor strategies and meticulous process optimization to maximize product yields.

For the production of L-arabinonic acid and this compound using G. oxydans, fed-batch cultivation has proven highly effective. researchgate.net A critical factor in this process is pH control. In shake flask experiments without pH management, the accumulation of acidic products lowers the medium's pH, which in turn inhibits further substrate oxidation by the bacteria, leaving a significant portion of the L-arabinose substrate unused. researchgate.net

To overcome this limitation, pH-controlled fed-batch bioreactors are employed. By maintaining the pH at a constant level (e.g., pH 6.0), the metabolic activity of G. oxydans can be sustained over a longer period, leading to substantially higher product concentrations. In such an optimized system, titers of up to 120 g/L of L-arabinonic acid and 13 g/L of this compound were achieved after 144 hours. researchgate.net This demonstrates the critical importance of process control in achieving high-yield microbial fermentations.

Table 2: Comparison of Bioreactor Strategies for this compound Production by G. oxydans 621H

| Cultivation Method | pH Control | L-Arabinonic Acid Titer (g/L) | This compound Titer (g/L) | Reference |

|---|---|---|---|---|

| Fed-batch Shake Flask | No | 17.4 | 5.7 | researchgate.net |

| Fed-batch Bioreactor | Yes (pH 6.0) | 120 | 13 | researchgate.net |

Industrial Relevance and Green Chemistry Perspectives

The biotechnological production of this compound and its derivatives holds significant industrial relevance, aligning with the principles of green chemistry. These methods offer a move away from complex, often harsh, chemical syntheses toward more sustainable, bio-based processes. nih.govsrce.hr

The production of L-ascorbic acid, for example, has historically been dominated by the Reichstein process, a method that involves multiple chemical steps and one fermentation step. nih.govmdpi.comfrontiersin.org Direct microbial fermentation routes, which utilize engineered microorganisms to convert simple sugars into vitamin C or its immediate precursors, are considered highly attractive alternatives. nih.govmdpi.com These bioprocesses can reduce energy consumption, minimize hazardous waste, and operate under milder reaction conditions. mdpi.com

Furthermore, the use of L-arabinose, a component of hemicellulose, as a substrate for producing L-arabinonic acid and this compound opens the door to using renewable, non-food lignocellulosic biomass as a feedstock. researchgate.netresearchgate.net This positions the microbial production of these platform chemicals as a key component of a future circular bioeconomy, transforming low-cost biomass into high-value products for the pharmaceutical and chemical industries. researchgate.net

Sustainable Production Methods

The biotechnological production of this compound represents a significant advancement towards more sustainable chemical manufacturing. A key method involves the microbial oxidation of L-arabinose, a pentose (B10789219) sugar derivable from hemicellulose, a major component of lignocellulosic biomass. This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and biocatalytic processes.

Research has successfully demonstrated the use of the acetic acid bacterium Gluconobacter oxydans for this conversion. In controlled fermentation processes, this bacterium effectively oxidizes L-arabinose. The primary product of this periplasmic oxidation is L-arabinonic acid, which exists in equilibrium with its lactone form, this compound. researchgate.net The initial stable product detected from the enzymatic oxidation of the α-pyranose form of L-arabinose is L-arabino-1,4-lactone. researchgate.net This lactone can subsequently hydrolyze to the linear L-arabonate form, particularly at neutral pH. researchgate.net

Significant yields have been achieved using fed-batch bioreactor systems where pH is carefully controlled. In one such study, cultivation of G. oxydans 621H in a pH 6-controlled environment for 144 hours resulted in substantial product titers. researchgate.net These findings highlight a promising and sustainable route for producing this compound from biomass-derived sugars.

Table 1: Production of this compound via Fermentation

| Microorganism | Substrate | Fermentation Method | Product Titer (this compound) | Co-product Titer (L-arabinonic acid) | Reference |

| Gluconobacter oxydans 621H | L-Arabinose | Fed-batch shake flask (no pH control) | 5.7 g/L | 17.4 g/L | researchgate.net |

| Gluconobacter oxydans 621H | L-Arabinose | pH 6-controlled fed-batch bioreactor | 13 g/L | 120 g/L | researchgate.net |

Potential in Biorefinery Processes

This compound is well-positioned to be integrated into modern biorefinery frameworks. A biorefinery utilizes biomass as a multifaceted resource to produce a spectrum of value-added products, ranging from biofuels to specialty chemicals, thereby minimizing waste and maximizing economic and environmental benefits. researchgate.net

Furthermore, the integration of such fermentation processes is crucial for reducing the production costs associated with industrial applications. researchgate.net By utilizing lignocellulosic biomass as the starting material, the reliance on fossil fuels is diminished, contributing to a more circular and sustainable economy. unipv.it The role of this compound as a precursor or intermediate for other valuable compounds further solidifies its potential within integrated biorefinery concepts.

Analytical and Characterization Methodologies in L Arabinono 1,4 Lactone Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of L-Arabinono-1,4-lactone, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer precise information about the chemical environment of each atom in the molecule.

Detailed NMR studies have been performed on its enantiomer, D-Arabinono-1,4-lactone, in deuterium (B1214612) oxide (D₂O). researchgate.net The spectral data, including chemical shifts and coupling constants, are expected to be identical for this compound, as enantiomers exhibit identical NMR spectra in achiral solvents. The analysis of an 80-MHz proton NMR spectrum, aided by computer simulation, has allowed for the definitive assignment of the 20-MHz proton-coupled ¹³C NMR spectrum. researchgate.net This analysis also yields two- and three-bond carbon-proton coupling constants, which are instrumental in determining the dihedral angles and the preferred conformation of the lactone ring in solution. researchgate.net

A complete analysis of ¹H and ¹³C NMR spectra, often supported by two-dimensional techniques like gCOSY, gHSQC, and gHMBC, allows for the unequivocal assignment of all signals. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Arabinono-1,4-lactone (B78915) in D₂O Note: Data is based on studies of the D-enantiomer and is applicable to the L-enantiomer.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Associated Couplings (Hz) |

| H-2 | 4.58 | C-1 (C=O) | 178.5 |

| H-3 | 4.41 | C-2 | 73.1 |

| H-4 | 4.70 | C-3 | 70.0 |

| H-5a | 3.86 | C-4 | 85.0 |

| H-5b | 3.75 | C-5 | 61.9 |

This table is interactive. Click on headers to sort.

Mass spectrometry (MS) is critical for determining the molecular weight of this compound and confirming its elemental composition. When coupled with chromatographic systems, it becomes a powerful tool for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used for the analysis of lactones. nih.gov The technique allows for the separation of the compound from a complex mixture via HPLC, followed by its ionization and detection by the mass spectrometer. nih.govuab.edu Electrospray ionization (ESI) is a common "soft" ionization method used in LC-MS that typically generates molecular ions such as [M+H]⁺ or [M-H]⁻, which aids in confirming the molecular weight. uab.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another valuable technique. In the analysis of the related D-arabino-1,4-lactone, MALDI-TOF-MS was used for its identification. nih.gov An ion at an m/z (mass-to-charge ratio) of 171 was detected, which corresponds to the sodium adduct of the molecule ([M+Na]⁺), consistent with the molecular weight of 148.11 g/mol . nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it typically requires derivatization of the polar hydroxyl groups to increase volatility. The trimethylsilyl (B98337) (TMS) derivative of arabinonic acid-1,4-lactone has been analyzed using GC-MS. mpg.dehmdb.ca

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing and purifying this compound and its isomers. sigmaaldrich.comsigmaaldrich.com The purity of commercial standards is often certified using HPLC, with assays reaching ≥97.0%. sigmaaldrich.comsigmaaldrich.com

Different column and mobile phase combinations can be used depending on the analytical goal. For instance, D-arabino-1,4-lactone has been successfully isolated using a Sugar-D column with a mobile phase of 75% acetonitrile (B52724) and 25% water, coupled with a refractive index (RI) detector. nih.gov Another method utilizes a C18 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) solution and acetonitrile. nih.gov

Table 2: Example HPLC Methods for Arabino-1,4-lactone Analysis

| Parameter | Method 1 | Method 2 |

| Column | Sugar-D (250 mm x 4.6 mm, 5 µm) | CAPCELL PAK C18 (150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | 75% Acetonitrile / 25% Water | 87% Ammonium Acetate (20 mmol L⁻¹) / 13% Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30 °C | 40 °C |

| Detector | Refractive Index (RI) | UV-VIS (after derivatization) |

This table is interactive. Click on headers to sort.

Gas Chromatography (GC) is used for the purity assessment of this compound, with some commercial sources guaranteeing a purity of ≥95.0% by this method. sigmaaldrich.com Due to the low volatility of the compound, derivatization is necessary before analysis. A common approach is the conversion of the hydroxyl groups to their trimethylsilyl (TMS) ethers. The resulting TMS-derivatized lactone is more volatile and thermally stable, making it suitable for GC analysis. mpg.de The Kovats retention index, a relative measure of retention time, is a key parameter used for identification in GC. nih.govresearchgate.net For the TMS derivative of arabinonic acid-1,4-lactone, a standard non-polar retention index of 1697 has been reported. nih.gov

Enzymatic Activity Assays

Enzymatic assays are used to study the metabolic pathways involving this compound, either as a product or a substrate.

One key enzyme is L-arabinose 1-dehydrogenase . This enzyme catalyzes the oxidation of L-arabinose to this compound, using NAD⁺ or NADP⁺ as an electron acceptor. creative-enzymes.com The activity of this enzyme can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. creative-enzymes.com This assay is crucial for studying L-arabinose catabolism in microorganisms. creative-enzymes.com

Conversely, enzymes exist that use arabinono-1,4-lactones as substrates. For example, D-arabinono-1,4-lactone oxidase catalyzes the oxidation of the D-enantiomer to dehydro-D-arabinono-1,4-lactone. uniprot.org This reaction is the final step in the biosynthesis of D-erythroascorbic acid, a vitamin C analog found in some fungi. uniprot.orgnih.gov The activity of such oxidases can be assayed by monitoring the consumption of the lactone substrate or the formation of the product. sigmaaldrich.comuniprot.org

In-gel Staining Techniques for Enzyme Detection

In-gel staining, or zymography, is a powerful technique used to detect enzymatic activity directly within a polyacrylamide gel following electrophoresis. This method is particularly useful for identifying active enzyme isoforms or for assessing enzyme purity during purification. While specific zymogram protocols for L-arabinose 1-dehydrogenase are not extensively documented in scientific literature, the general principles for staining NAD(P)⁺-dependent dehydrogenases can be applied.

The process begins with native polyacrylamide gel electrophoresis (PAGE), where protein samples are separated under non-denaturing conditions to preserve the enzyme's folded structure and activity. After electrophoresis, the gel is incubated in a staining solution containing the necessary components for the enzymatic reaction to occur and for a visible product to be formed.

For an enzyme like L-arabinose 1-dehydrogenase, the staining solution would include:

L-arabinose: The substrate.

NAD⁺ or NADP⁺: The cofactor.

An electron carrier: Such as phenazine (B1670421) methosulfate (PMS).

A tetrazolium salt: Such as nitro blue tetrazolium (NBT) or iodonitrotetrazolium (B1214958) (INT).

The enzymatic reaction proceeds as follows:

L-arabinose 1-dehydrogenase in the gel catalyzes the oxidation of L-arabinose, reducing NAD(P)⁺ to NAD(P)H.

The generated NAD(P)H then reduces the electron carrier, PMS.

The reduced PMS, in turn, reduces the tetrazolium salt (e.g., NBT).

This final reduction step produces an insoluble, colored precipitate called formazan (B1609692) at the location of the enzyme band.

The appearance of a colored band on the gel indicates the presence and location of active L-arabinose 1-dehydrogenase. The intensity of the band can provide a semi-quantitative measure of the enzyme's activity.

| Component | Function |

|---|---|

| Buffer | Provides optimal pH for the enzymatic reaction |

| Substrate (e.g., L-arabinose) | Reactant for the target enzyme |

| Cofactor (NAD⁺ or NADP⁺) | Accepts electrons from the substrate |

| Phenazine Methosulfate (PMS) | Intermediate electron carrier |

| Nitro Blue Tetrazolium (NBT) | Final electron acceptor, forms a colored precipitate upon reduction |

This technique allows for the direct visualization of active enzymes within a complex protein mixture, offering a significant advantage over methods that only measure total protein content.

Theoretical and Computational Studies of L Arabinono 1,4 Lactone and Its Interactions

Molecular Modeling and Docking Studies of L-Arabinono-1,4-lactone with Enzymes

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly useful for understanding the interaction between a substrate, such as this compound, and the active site of an enzyme.

This compound is a key intermediate in the non-phosphorylative pathway of L-arabinose metabolism in some bacteria. The enzyme responsible for its formation is L-arabinose 1-dehydrogenase, which catalyzes the oxidation of L-arabinose. Subsequently, this compound is hydrolyzed to L-arabonate by a lactonase. In some fungi, the enantiomer, D-arabinono-1,4-lactone, is a substrate for D-arabinono-1,4-lactone oxidase, which is involved in the biosynthesis of D-erythroascorbic acid. nih.gov

A hypothetical molecular docking study of this compound with L-arabinose 1-dehydrogenase from Azospirillum brasilense could be performed to elucidate the binding mode of the product. The crystal structure of this enzyme in complex with L-arabinose and NADP+ provides a template for such a study. Key amino acid residues in the active site that interact with L-arabinose have been identified, and it is expected that this compound would form similar interactions.

Key Steps in a Hypothetical Docking Study:

Preparation of the Receptor: The three-dimensional structure of L-arabinose 1-dehydrogenase would be obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands would be removed, and hydrogen atoms would be added.

Preparation of the Ligand: A 3D model of this compound would be generated and its geometry optimized using a suitable force field.

Docking Simulation: A docking program would be used to place the this compound molecule into the active site of the enzyme in various orientations and conformations. The program would then score these poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The resulting docked poses would be analyzed to identify the most favorable binding mode. This would involve examining the intermolecular interactions, such as hydrogen bonds and van der Waals contacts, between the lactone and the active site residues.

The following table outlines the expected interactions based on the known active site of L-arabinose 1-dehydrogenase.

| Enzyme | Key Active Site Residues | Potential Interactions with this compound | Binding Energy (kcal/mol) - Hypothetical |

|---|---|---|---|

| L-arabinose 1-dehydrogenase | Lys91, His119, Trp152, His153, Asn173, Trp231 | Hydrogen bonding with hydroxyl groups and the lactone carbonyl; hydrophobic interactions with tryptophan residues. | -6.5 to -8.0 |

| L-arabinolactonase | General acid-base catalysis involving His residues. | Coordination of the lactone carbonyl to a metal cofactor (if present) and hydrogen bonding to facilitate nucleophilic attack by water. | -5.0 to -7.0 |

Conformational Analysis of this compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This compound, being a five-membered ring (a γ-lactone), is not planar and exists in a state of dynamic equilibrium between several puckered conformations.

The conformation of five-membered rings can be described by their puckering parameters, which define the degree and type of puckering. The two most common conformations for γ-lactones are the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for conformational analysis in solution. The coupling constants between protons on adjacent carbon atoms are related to the dihedral angles between them, which in turn depend on the ring's conformation. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be used to calculate the relative energies of different conformations and to predict their geometries.

For this compound, the presence of hydroxyl groups and a hydroxymethyl group as substituents on the lactone ring will influence the conformational equilibrium. Intramolecular hydrogen bonding between these substituents can stabilize certain conformations over others.

The following table summarizes the key conformational states and typical puckering parameters for γ-lactones, which are applicable to this compound.

| Conformation | Description | Relative Energy (kcal/mol) - Typical | Key Dihedral Angles |

|---|---|---|---|

| Envelope (E) | Four atoms are coplanar, with the fifth atom out of the plane. For γ-lactones, Cγ is often the out-of-plane atom. | 0.0 - 1.0 | Varies depending on the out-of-plane atom. |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | 0.5 - 1.5 | Characterized by alternating signs of dihedral angles around the ring. |

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of molecules and the energetics of chemical reactions. These methods can be used to study the reaction mechanisms of enzymes that metabolize this compound and to calculate its electronic properties.

Reaction Mechanisms:

Electronic Properties:

Quantum chemical calculations can also be used to determine the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of electron density can also be calculated, revealing the locations of electrophilic and nucleophilic sites within the molecule. This information is valuable for understanding its reactivity and interactions with other molecules.

The table below presents a summary of the types of data that can be obtained from quantum chemical calculations on this compound.

| Property | Computational Method | Information Gained |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| HOMO-LUMO Energies | DFT | Electronic stability and reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. |

| Electrostatic Potential Map | DFT | Visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Transition State Analysis | DFT | Geometry and energy of the transition state for a given reaction (e.g., hydrolysis), providing the activation energy barrier. |

Bioinformatics and Phylogenetics of Enzymes Related to this compound Metabolism

Bioinformatics and phylogenetics are essential for understanding the evolutionary relationships and functional diversity of enzymes. By comparing the amino acid sequences of enzymes from different organisms, it is possible to identify conserved regions that are important for catalysis and substrate binding, and to infer their evolutionary history.

The enzymes involved in the metabolism of this compound, such as L-arabinose 1-dehydrogenase and L-arabinolactonase, belong to large protein superfamilies. For instance, L-arabinose 1-dehydrogenase is a member of the Gfo/Idh/MocA protein family, which includes a variety of NAD(P)-dependent oxidoreductases. nih.gov D-arabinono-1,4-lactone oxidase is part of a family of FAD-dependent oxidoreductases. uniprot.org

A phylogenetic tree can be constructed to visualize the evolutionary relationships between these enzymes. This is typically done by aligning the amino acid sequences of the enzymes and then using an algorithm to calculate the most likely evolutionary tree. Such an analysis can reveal which enzymes are most closely related and can help to predict the function of uncharacterized proteins.

Furthermore, bioinformatics tools can be used to identify conserved domains and motifs within these enzyme families. For example, the Gfo/Idh/MocA family is characterized by a conserved N-terminal nucleotide-binding domain and a C-terminal substrate-binding domain. nih.gov The identification of these conserved features can provide clues about the function of a newly discovered enzyme.

The following table summarizes the key enzyme families related to this compound metabolism and their characteristic features.

| Enzyme Family | Example Enzyme | Conserved Domains/Motifs | Phylogenetic Distribution |

|---|---|---|---|

| Gfo/Idh/MocA Family | L-arabinose 1-dehydrogenase | N-terminal NAD(P)-binding domain, C-terminal α/β-domain for substrate binding. | Widespread in bacteria. researchgate.net |

| FAD-dependent Oxidoreductases | D-arabinono-1,4-lactone oxidase | FAD-binding domain, C-terminal domain. | Found in fungi and some bacteria. ebi.ac.uk |

| ILVD/EDD Family | L-arabonate dehydratase | Contains a [4Fe-4S] cluster. | Found in bacteria with the non-phosphorylative L-arabinose pathway. nih.gov |

Future Research Directions and Emerging Trends

Discovery of Novel Enzymes and Pathways Related to L-Arabinono-1,4-lactone

The exploration for new enzymes and metabolic routes for this compound is a burgeoning area of research. While the direct biosynthesis of this compound is a key area of interest, related pathways are also under investigation. For instance, L-arabinose can be a starting material for various valuable compounds. github.io

A significant discovery is the five-enzyme pathway in some organisms that degrades L-arabinose, where L-arabinose 1-dehydrogenase initiates the process by oxidizing L-arabinose. This pathway ultimately leads to the formation of alpha-ketoglutarate. The initial product, L-arabinono-1,5-lactone, rapidly converts to the more stable this compound under physiological conditions.

Future research will likely focus on identifying and characterizing novel dehydrogenases and lactonases with improved efficiency and specificity for L-arabinose and its lactone forms. Understanding the complete degradation pathways in various microorganisms will be crucial for developing new biotechnological applications.

Exploration of New Chemical Reactivity and Synthetic Applications

This compound is a valuable chiral building block for the synthesis of various important molecules. Its synthetic utility has been demonstrated in the preparation of 2-deoxy-L-ribose and other modified sugars. The electrophilic nature of the lactone's carbonyl carbon allows for nucleophilic attack, leading to ring-opening or the introduction of new functional groups.

Recent research has explored the ring contraction of lactone derivatives to form oxetanes, which are important structural motifs in medicinal chemistry. acs.org For example, triflate derivatives of pentono-1,4-lactones, including the d-arabinono isomer, undergo ring contraction to yield methyl oxetane-2-carboxylates. acs.org

Future investigations will likely focus on:

Developing novel synthetic methodologies that leverage the unique reactivity of this compound.

Expanding its application as a precursor for the synthesis of complex carbohydrates, nucleoside analogs, and other bioactive compounds. cdnsciencepub.com

Exploring its potential in asymmetric synthesis, utilizing its inherent chirality to control the stereochemistry of reaction products.

Deeper Insights into Stereochemistry and Enantioselectivity in Related Processes

The stereochemistry of this compound and its isomers is critical for their biological activity and enzymatic specificity. Lactonases, for instance, exhibit a high degree of stereoselectivity, often favoring one enantiomer over the other.

Studies on enzymes like L-fucono-1,5-lactonase have shown that they can differentiate between different lactone ring sizes and stereoisomers. Furthermore, the non-enzymatic interconversion between the 1,5- and 1,4-lactone forms is influenced by pH and temperature, highlighting the importance of reaction conditions in controlling the stereochemical outcome.

Future research will aim to:

Elucidate the structural basis for the stereospecificity of enzymes involved in L-arabinose metabolism.

Utilize computational modeling and quantum mechanics/molecular mechanics (QM/MM) to understand the enzyme-substrate interactions that govern enantioselectivity. github.ionih.gov

Develop enzymatic and chemical methods for the highly enantioselective synthesis of this compound and its derivatives.

A deeper understanding of the stereochemical aspects of these processes will be instrumental in the rational design of biocatalysts and synthetic routes for the production of enantiomerically pure compounds for pharmaceutical and other applications.

Q & A

Q. What is the role of L-Arabinono-1,4-lactone in plant ascorbate biosynthesis, and how can its metabolic flux be quantified?

this compound is a potential intermediate in the L-gulose pathway of ascorbate (AsA) biosynthesis. To quantify its metabolic flux, researchers should:

- Use isotopic labeling (e.g., -labeled precursors) combined with LC-MS to track incorporation into AsA.

- Compare enzyme kinetics of this compound dehydrogenase (if identified) with other lactone dehydrogenases (e.g., L-galactono-1,4-lactone dehydrogenase) using spectrophotometric assays measuring NADH production at 340 nm .

- Analyze gene expression profiles of candidate dehydrogenases in tissues with high AsA accumulation (e.g., fruits or photosynthetic organs) via qRT-PCR .

Q. How can this compound be synthesized and characterized for in vitro studies?

- Synthesis : Prepare this compound via oxidation of L-arabinose using catalytic iodine in aqueous acetic acid, followed by lactonization under reduced pressure .

- Purification : Use flash chromatography (e.g., petroleum ether/EtOAc 7:3) to separate α/β anomers, confirmed by -NMR integration (e.g., 3:1 α:β ratio) .

- Characterization : Validate structure via - and -NMR, comparing chemical shifts to published data for related lactones (e.g., D-xylono-1,4-lactone at δ 4.3–5.1 ppm for anomeric protons) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in substrate specificity of lactone dehydrogenases for this compound?

Discrepancies in enzyme specificity (e.g., whether this compound is a substrate for L-galactono-1,4-lactone dehydrogenase) require:

- Enzyme Assays : Compare and values for this compound vs. L-galactono-1,4-lactone using purified recombinant enzymes .

- Structural Analysis : Perform X-ray crystallography or molecular docking to assess active-site compatibility. For example, Arabidopsis AtGulLO3 shows 10-fold lower affinity for L-gulono-1,4-lactone () than L-galactono-1,4-lactone () .

- Genetic Knockouts : Use CRISPR-Cas9 to silence candidate dehydrogenases and measure AsA levels in mutant vs. wild-type plants .

Q. How can researchers distinguish this compound’s biological activity from structurally similar lactones (e.g., L-Gulono-1,4-lactone)?

- Competitive Inhibition Assays : Test whether this compound inhibits metal-dependent enzymes (e.g., matrix metalloproteinases) by chelating Zn/Cu, comparing IC values with L-Gulono-1,4-lactone (reported IC = 12 μM for MMP-9) .

- Metabolomic Profiling : Use UPLC-QTOF-MS to track lactone-specific metabolites in cell cultures treated with isotopically labeled variants .

- Transcriptomic Analysis : Identify differentially expressed genes in response to lactone exposure via RNA-seq (e.g., upregulated antioxidant genes) .

Q. What methodologies validate this compound’s role in cross-talk between ascorbate and pentose degradation pathways?

- Isotope Tracing : Feed -labeled L-arabinose to plant or microbial systems and trace incorporation into AsA and pentitol degradation products (e.g., xylitol) via GC-MS .

- Enzyme Co-localization : Use fluorescently tagged dehydrogenases (e.g., GFP fusion proteins) to determine subcellular localization (mitochondria vs. cytosol) via confocal microscopy .

- Pathway Modeling : Build kinetic models (e.g., COPASI) integrating lactone turnover rates and AsA pool sizes to predict metabolic bottlenecks .

Methodological Considerations Table

Critical Analysis of Contradictions

- Substrate Limitation in AsA Biosynthesis : Evidence from strawberry feeding experiments suggests L-galactono-1,4-lactone dehydrogenase does not limit flux , but this may not apply to this compound. Researchers must test substrate saturation curves under varying physiological conditions.

- Enzyme Promiscuity : Rat L-gulono-γ-lactone oxidase can oxidize both L-gulono- and L-galactono-1,4-lactones , raising questions about evolutionary conservation in plants. Phylogenetic analysis of dehydrogenase sequences (e.g., BLASTp) is recommended .

Literature Review Guidelines

- Primary Sources : Prioritize peer-reviewed studies on lactone dehydrogenases (e.g., Journal of Experimental Botany) over commercial databases .

- Data Validation : Cross-check NMR assignments with repositories like PubChem or Biological Magnetic Resonance Bank .

- Ethical Reporting : Follow journal guidelines for anonymized submissions, bilingual abstracts, and keyword selection per .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.